1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one
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Description
1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel Schiff bases and pyrazole derivatives that exhibit significant antimicrobial activity. For instance, a study conducted by Puthran et al. (2019) reported the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their evaluation for in vitro antimicrobial activity, with several derivatives showing excellent activity compared to other compounds (Puthran et al., 2019).
Enzyme Inhibitory Activity and Molecular Docking Analysis
Compounds with a pyrazole core have been evaluated for their enzyme inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). For example, Cetin et al. (2021) designed 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives and found certain derivatives to be potent enzyme inhibitors. Molecular docking studies have also supported these findings, revealing significant interactions at the enzyme active sites (Cetin et al., 2021).
Synthesis and Evaluation for Anti-Tubercular Agents
Various substituted compounds, including pyrazoles and 2,6-diarylpyridines, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Maurya et al. (2013) reported that compounds with certain substitutions exhibited significant anti-tubercular activity at low micromolar concentrations, highlighting the potential of these compounds in the development of new anti-tubercular agents (Maurya et al., 2013).
Properties
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-27-19-8-7-15(12-18(19)25)17-13-16(20-6-5-11-28-20)22-24(17)21(26)14-23-9-3-2-4-10-23/h5-8,11-12,17,25H,2-4,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGOKHNXBHAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CN3CCCCC3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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